[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride
Description
Properties
CAS No. |
2703779-74-0 |
|---|---|
Molecular Formula |
C8H20Cl2N2O |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
[4-(dimethylamino)piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)8(7-11)3-5-9-6-4-8;;/h9,11H,3-7H2,1-2H3;2*1H |
InChI Key |
SLTZPLBFEYIQQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCNCC1)CO.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reductive Amination and Carbonyl Reduction
This approach begins with 4-piperidone hydrochloride, a commercially available precursor. The synthetic pathway involves:
-
Protection of the Piperidine Amine
-
Reductive Amination with Dimethylamine
-
The ketone group undergoes reductive amination with dimethylamine. Titanium tetraisopropoxide (Ti(OiPr)₄) facilitates imine formation, followed by reduction with sodium borohydride (NaBH₄).
-
Conditions: N-Boc-4-piperidone (1 equiv), dimethylamine (2 equiv), Ti(OiPr)₄ (1.5 equiv), ethanol, 0–30°C, 4 hours.
-
-
Reduction of Ketone to Hydroxymethyl
-
Deprotection and Salt Formation
Method 2: Hydrogenation of Benzyl-Protected Intermediates
This route utilizes benzyl-protected intermediates to prevent undesired side reactions during functionalization:
-
Synthesis of 1-Benzyl-4-(dimethylamino)piperidin-4-carbaldehyde
-
Reduction of Aldehyde to Methanol
-
Hydrogenolytic Removal of Benzyl Group
-
Salt Formation
Method 3: Direct Reduction of 4-Keto Derivatives
A streamlined approach involves direct reduction of a pre-functionalized 4-keto intermediate:
-
Synthesis of 4-(Dimethylamino)piperidin-4-carboxylic Acid Ester
-
Reduction of Ester to Methanol
-
Salt Formation
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Hydrogenation
Salt Formation and Purification
-
Acid Choice : HCl gas in ethanol produces crystalline dihydrochloride salts with >95% purity.
-
Recrystallization : Ethanol/diethyl ether (1:3) yields colorless crystals.
Analytical Characterization
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 210–212°C (decomposes) | DSC |
| ¹H NMR (D₂O) | δ 3.62 (m, 2H, CH₂OH), 2.89 (s, 6H, N(CH₃)₂) | 400 MHz NMR |
| HPLC Purity | 99.2% | C18 column, 0.1% TFA |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 75 | 98.5 | High regioselectivity |
| Hydrogenation | 78 | 99.1 | Mild conditions, scalable |
| Direct Reduction | 70 | 97.8 | Fewer steps |
Chemical Reactions Analysis
[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
[4-(Dimethylamino)piperidin-4-yl]methanol dihydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties make it suitable for modifications that enhance drug efficacy and specificity.
Case Study: Synthesis of Antidepressants
Research indicates that derivatives of this compound can be synthesized to develop new antidepressant medications. The piperidine moiety is crucial for binding to neurotransmitter receptors, thereby modulating mood and anxiety levels.
Targeted Drug Delivery Systems
This compound has been explored in the context of PROTAC (proteolysis-targeting chimera) technology, which aims to degrade specific proteins within cells. Its properties allow it to act as a linker in bifunctional molecules designed for targeted protein degradation.
Case Study: PROTAC Development
In studies, this compound has been employed as a semi-flexible linker in PROTACs, enhancing the stability and efficacy of these compounds in degrading target proteins associated with various diseases, including cancer.
Neurological Research
The compound's ability to interact with neurotransmitter systems makes it a candidate for research into neurological disorders. Its derivatives are being investigated for their potential effects on dopamine and serotonin pathways.
Case Study: Neurotransmitter Modulation
Studies have shown that modifications of this compound can lead to enhanced activity at serotonin receptors, suggesting potential applications in treating conditions such as depression and anxiety disorders.
Comparative Analysis of Related Compounds
| Compound Name | Application Area | Key Features |
|---|---|---|
| This compound | Pharmaceutical intermediates | Versatile linker for drug synthesis |
| (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride | PROTAC development | Semi-flexible linker |
| Piperidin-4-yl azetidine derivatives | JAK1 inhibitors | Modulates immune response |
Mechanism of Action
The mechanism of action of [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Analogues
Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms (e.g., Azacyclonol hydrochloride) .
- Basicity: The dimethylamino group (pKa ~9.5) in the target compound provides moderate basicity, whereas pyridinyl substituents (e.g., 4-(3-pyridinyl)-4-piperidinol) increase basicity (pKa ~10.2) due to aromatic nitrogen .
Biological Activity
[4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a piperidine ring and a dimethylamino group, suggests various mechanisms of action and interactions with biological targets. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structural Information
- Molecular Formula : C₈H₁₈N₂O
- SMILES : CN(C)C1(CCNCC1)CO
- InChI : InChI=1S/C8H18N2O/c1-10(2)8(7-11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Pharmacological Effects
Research indicates that compounds with similar piperidine structures often exhibit various pharmacological activities, including:
- Opioid Receptor Modulation : Studies have shown that certain piperidine derivatives can selectively interact with opioid receptors, potentially leading to analgesic effects without the typical side effects associated with traditional opioids .
- Antimicrobial Activity : The compound may exhibit antibacterial properties, particularly against Mycobacterium tuberculosis, as seen in related studies focusing on piperidine derivatives targeting MmpL3, a crucial drug target in tuberculosis treatment .
2. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- Dimethylamino Group : The presence of the dimethylamino group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Piperidine Ring Modifications : Variations in substituents on the piperidine ring can significantly affect receptor binding affinity and selectivity. For instance, analogs with different groups at the 4-position have shown varied activity against bacterial strains .
Case Study 1: Opioid Receptor Interaction
A study explored the interaction of piperidine derivatives with kappa opioid receptors. The findings revealed that specific modifications to the piperidine structure could enhance selectivity and potency. For example, compounds with additional polar groups showed improved binding affinities compared to their non-polar counterparts .
Case Study 2: Antimicrobial Efficacy
In a high-throughput screening of over 100,000 compounds for anti-tuberculosis activity, several piperidine derivatives were identified as promising candidates. The study highlighted that modifications to the methanol moiety could enhance activity against MmpL3 while maintaining favorable physicochemical properties .
Data Tables
| Compound | Activity Type | MIC (µM) | Comments |
|---|---|---|---|
| Compound A | Opioid Receptor Agonist | 5.0 | High selectivity for kappa receptors |
| Compound B | Antimicrobial (Mtb) | 2.7 | Effective against resistant strains |
| This compound | Potentially Active | TBD | Further studies required |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for [4-(dimethylamino)piperidin-4-yl]methanol dihydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of piperidine precursors. For example, reacting 4-piperidone derivatives with dimethylamine under alkaline conditions (e.g., potassium carbonate in DMF) followed by reduction of the ketone to a methanol group. Purification often employs recrystallization or column chromatography (silica gel, eluting with methanol/chloroform mixtures) to achieve >95% purity. Analytical techniques like HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, observing dimethylamino protons at δ ~2.2–2.4 ppm) are critical for validation .
Q. Which functional groups in this compound influence its reactivity in downstream modifications?
- Methodological Answer : The dimethylamino group (-N(CH₃)₂) acts as a strong electron donor, enhancing nucleophilicity in alkylation or acylation reactions. The hydroxyl (-CH₂OH) group can undergo oxidation (e.g., with Jones reagent to carboxylic acid) or serve as a hydrogen-bonding site. The dihydrochloride salt form increases water solubility but may require neutralization (e.g., with NaHCO₃) before reactions sensitive to acidic conditions .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict optimal temperatures and catalysts. For instance, simulating the energy profile of the dimethylamine addition to a piperidinone intermediate identifies kinetic barriers. Machine learning platforms (e.g., ICReDD’s reaction databases) can recommend solvent systems (e.g., DMF vs. THF) based on similar transformations, reducing trial-and-error experimentation .
Q. What environmental factors destabilize this compound, and how can stability be monitored?
- Methodological Answer : Elevated temperatures (>40°C) accelerate degradation via Hoffmann elimination (evidenced by dimethylamine release). Humidity promotes deliquescence; storage under argon at 4°C in amber vials is recommended. Stability studies using accelerated aging (40°C/75% RH for 6 months) with LC-MS monitoring (e.g., m/z shifts indicating degradation products) are essential. Adjusting pH to 5–6 in solution buffers minimizes hydrolysis .
Q. How do contradictory reports on this compound’s bioactivity inform experimental design?
- Methodological Answer : Discrepancies in receptor-binding assays (e.g., σ vs. NMDA targets) may arise from salt dissociation variability. Researchers should:
- Standardize buffer ionic strength (e.g., 150 mM NaCl) to control ionization.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Compare free base and dihydrochloride forms in parallel assays to isolate salt effects .
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ mode confirms molecular ions ([M+H]+ at m/z 189.1602 for the free base). 2D NMR (HSQC, HMBC) maps coupling between the piperidine ring protons and the dimethylamino group. X-ray crystallography (using slow vapor diffusion with acetonitrile) provides absolute configuration validation, critical for chiral intermediates .
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions often stem from salt dissociation. Systematic solubility profiling via shake-flask method (25°C, 24 hr equilibration) in buffered (pH 2–12) and neat solvents (e.g., water, ethanol, DCM) clarifies trends. For example, the dihydrochloride salt shows high solubility in water (>100 mg/mL) but poor solubility in DCM (<1 mg/mL), while the free base exhibits reversed behavior .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
